molecular formula C8H11BrN2O B15146489 4-Bromo-2-ethoxyphenylhydrazine

4-Bromo-2-ethoxyphenylhydrazine

Cat. No.: B15146489
M. Wt: 231.09 g/mol
InChI Key: ZPWFKXCIZKCOGA-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxyphenylhydrazine is an aromatic hydrazine derivative featuring a bromine substituent at the para position and an ethoxy group at the ortho position of the benzene ring. This compound belongs to a broader class of brominated phenylhydrazines, which are pivotal intermediates in organic synthesis, pharmaceutical research, and materials science.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

(4-bromo-2-ethoxyphenyl)hydrazine

InChI

InChI=1S/C8H11BrN2O/c1-2-12-8-5-6(9)3-4-7(8)11-10/h3-5,11H,2,10H2,1H3

InChI Key

ZPWFKXCIZKCOGA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Bromo-2-ethoxyphenylhydrazine typically involves the following steps:

    Diazotization Reaction: The starting material, an arylamine, undergoes diazotization to form a diazonium salt. This reaction is carried out by treating the arylamine with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C).

    Reduction Reaction: The diazonium salt is then reduced to form the hydrazine derivative.

    Purification and Drying: The final product is purified through recrystallization or other purification techniques and then dried to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production cost is kept low by using cost-effective raw materials and efficient purification methods .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethoxyphenylhydrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the hydrazine group, leading to the formation of amines or other reduced products.

    Substitution: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Bromo-2-ethoxyphenylhydrazine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: This compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.

    Biological Research: It is employed in studies investigating the biological activity of hydrazine derivatives.

    Industrial Applications: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethoxyphenylhydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, leading to the inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in metabolic processes or interact with receptors to modulate cellular signaling .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs include substituent type (e.g., ethoxy vs. ethyl vs. halogen), position, and additional functional groups. These differences significantly impact physicochemical properties and applications.

Table 1: Comparative Overview of Selected Brominated Phenylhydrazine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
4-Bromo-2-ethoxyphenylhydrazine –Br (C4), –OCH₂CH₃ (C2) C₈H₁₁BrN₂O ~231.1 (calculated) Potential use in heterocyclic synthesis
1-(4-Bromo-2-ethylphenyl)hydrazine HCl –Br (C4), –CH₂CH₃ (C2) C₈H₁₂BrClN₂ 251.56 Ethyl group increases lipophilicity
4-Bromo-2-fluorophenylhydrazine HCl –Br (C4), –F (C2) C₆H₆BrClFN₂ 239.48 Fluorine enhances electronegativity
4-Bromophenylhydrazine HCl –Br (C4) C₆H₇BrClN₂ 222.49 Simpler structure; used in dye synthesis
2-(4-Bromophenyl)acetohydrazide –Br (C4), –CO-NH-NH₂ (C2) C₈H₈BrN₂O 229.07 Hydrazide group enables crystallographic studies

Impact of Substituents on Properties

  • Ethoxy (–OCH₂CH₃) vs. Ethyl (–CH₂CH₃): The ethoxy group in this compound provides electron-donating resonance effects, enhancing the aromatic ring’s electron density. In contrast, the ethyl group in 1-(4-Bromo-2-ethylphenyl)hydrazine HCl is purely electron-donating via induction, increasing lipophilicity but reducing polarity .
  • Halogen Substitution (Br vs.
  • Functional Group Diversity: The acetohydrazide group in 2-(4-Bromophenyl)acetohydrazide enables hydrogen bonding, facilitating crystal packing and material science applications .

Reactivity and Stability

  • Electrophilic Substitution: Bromine at the para position directs electrophilic attacks to the ortho and meta positions, while the ethoxy group further activates the ring. This contrasts with 4-Bromophenylhydrazine HCl, where the absence of an ethoxy group reduces activation .

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